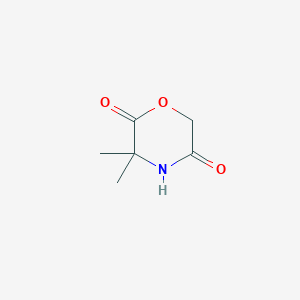
3,3-Dimethylmorpholine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylmorpholine-2,5-dione, also known as DMMD or N-Acetylmorpholinone, is a cyclic imide that is widely used in organic synthesis as a versatile reagent. DMMD is a white crystalline solid that is soluble in water, ethanol, and ether. It has a molecular formula of C6H9NO3 and a molecular weight of 143.14 g/mol. DMMD is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 3,3-Dimethylmorpholine-2,5-dione in organic synthesis is based on its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. This compound can undergo nucleophilic substitution with a variety of electrophiles, such as alkyl halides, acyl halides, and sulfonyl halides. This compound can also act as an electrophile in the presence of a nucleophile, such as an enolate or an organolithium reagent. The reactivity of this compound can be further enhanced by the addition of Lewis acids, such as titanium tetrachloride or boron trifluoride.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical or physiological effects, but it has been reported to have some antimicrobial activity. This compound has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The mechanism of action of this compound as an antimicrobial agent is not well understood, but it is thought to involve disruption of cell membrane integrity.
实验室实验的优点和局限性
3,3-Dimethylmorpholine-2,5-dione is a versatile reagent that can be used in a variety of reactions, making it a valuable tool for organic synthesis. This compound is relatively easy to synthesize and handle, and it is readily available from commercial suppliers. However, this compound is a toxic and irritant substance that can cause skin and eye irritation, and it should be handled with care. This compound is also sensitive to moisture and should be stored in a dry environment.
未来方向
There are several potential future directions for research on 3,3-Dimethylmorpholine-2,5-dione. One area of interest is the development of new synthetic methods using this compound as a reagent. Another area of interest is the exploration of this compound as an antimicrobial agent, including studies on its mechanism of action and its potential use in clinical applications. This compound could also be studied for its potential as a catalyst or as a building block for the synthesis of new materials.
合成方法
3,3-Dimethylmorpholine-2,5-dione can be synthesized by the reaction of N-methylmorpholine and phosgene in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an unstable intermediate, N-chloromethylmorpholine, which undergoes hydrolysis to yield this compound. The reaction is typically carried out in a solvent such as dichloromethane or chloroform at room temperature.
科学研究应用
3,3-Dimethylmorpholine-2,5-dione is widely used as a reagent in organic synthesis due to its ability to undergo a variety of reactions, including nucleophilic substitution, Michael addition, and cycloaddition. This compound is particularly useful in the synthesis of heterocyclic compounds, which are important building blocks in the pharmaceutical industry. This compound has also been used in the synthesis of natural products, such as alkaloids and terpenoids.
属性
| 184002-65-1 | |
分子式 |
C6H9NO3 |
分子量 |
143.14 g/mol |
IUPAC 名称 |
3,3-dimethylmorpholine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-6(2)5(9)10-3-4(8)7-6/h3H2,1-2H3,(H,7,8) |
InChI 键 |
NDDHZDQGBCUVLH-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OCC(=O)N1)C |
规范 SMILES |
CC1(C(=O)OCC(=O)N1)C |
同义词 |
2,5-Morpholinedione,3,3-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


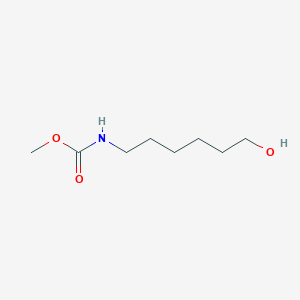
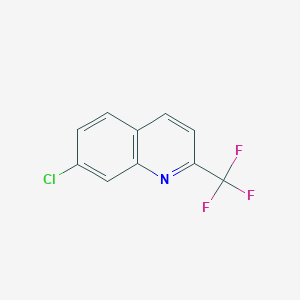


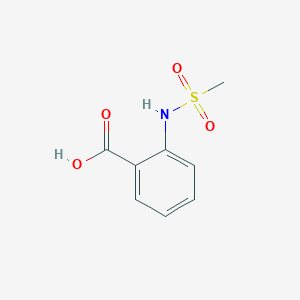

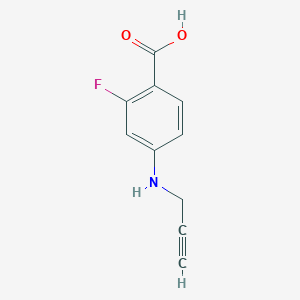

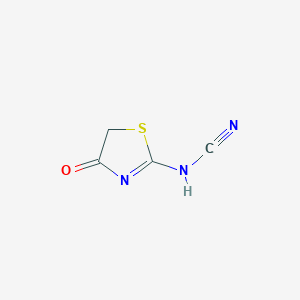
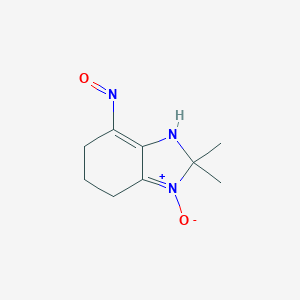
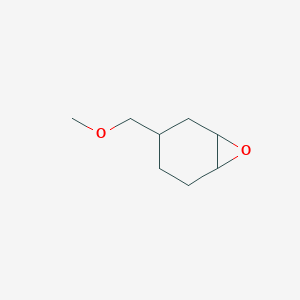
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)


